1-(3-Chlorophenyl)-2-iodoethan-1-ol
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Overview
Description
1-(3-Chlorophenyl)-2-iodoethan-1-ol is an organic compound characterized by the presence of a chlorophenyl group and an iodine atom attached to an ethan-1-ol backbone
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)-2-iodoethan-1-ol can be achieved through several routes. One common method involves the reaction of 3-chlorobenzyl alcohol with iodine in the presence of a base such as potassium carbonate. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Chlorophenyl)-2-iodoethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The iodine atom can be reduced to form the corresponding ethane derivative.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Chlorophenyl)-2-iodoethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of halogenated compounds on biological systems.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3-Chlorophenyl)-2-iodoethan-1-ol exerts its effects involves interactions with various molecular targets. The chlorophenyl group can interact with hydrophobic regions of proteins, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-2-iodoethan-1-ol can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)-2-bromoethan-1-ol: Similar structure but with a bromine atom instead of iodine.
1-(3-Chlorophenyl)-2-chloroethan-1-ol: Similar structure but with a chlorine atom instead of iodine.
1-(3-Chlorophenyl)-2-fluoroethan-1-ol: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which can form stronger halogen bonds compared to bromine, chlorine, or fluorine, potentially leading to different biological and chemical properties.
Properties
Molecular Formula |
C8H8ClIO |
---|---|
Molecular Weight |
282.50 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-2-iodoethanol |
InChI |
InChI=1S/C8H8ClIO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5H2 |
InChI Key |
DWNBYZHCTTZSQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CI)O |
Origin of Product |
United States |
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